(2S)-N-benzyl-1-[3-[(2S)-2-(benzylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide
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Overview
Description
2-Pyrrolidinecarboxamide, 1,1’-(1,3-propanediyl)bis[N-(phenylmethyl)-,1,1’-dioxide, (1R,1’R,2S,2’S)- is a complex organic compound with the molecular formula C27H36N4O4 and a molecular weight of 480.61 g/mol This compound is known for its unique structural features, which include two pyrrolidinecarboxamide groups connected by a 1,3-propanediyl bridge and substituted with phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, 1,1’-(1,3-propanediyl)bis[N-(phenylmethyl)-,1,1’-dioxide, (1R,1’R,2S,2’S)- typically involves the following steps:
Formation of Pyrrolidinecarboxamide: The initial step involves the preparation of pyrrolidinecarboxamide through the reaction of pyrrolidine with a suitable carboxylic acid derivative.
Introduction of Phenylmethyl Groups: The phenylmethyl groups are introduced via a nucleophilic substitution reaction, where the pyrrolidinecarboxamide reacts with benzyl chloride under basic conditions.
Formation of 1,3-Propanediyl Bridge: The two pyrrolidinecarboxamide units are then linked by a 1,3-propanediyl bridge, typically through a condensation reaction using a suitable dihalide.
Oxidation to Form Dioxide Groups: Finally, the compound is oxidized to introduce the 1,1’-dioxide functional groups, often using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and chromatography to obtain the pure compound.
Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarboxamide, 1,1’-(1,3-propanediyl)bis[N-(phenylmethyl)-,1,1’-dioxide, (1R,1’R,2S,2’S)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxide groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenylmethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl chloride, alkyl halides.
Major Products
Scientific Research Applications
2-Pyrrolidinecarboxamide, 1,1’-(1,3-propanediyl)bis[N-(phenylmethyl)-,1,1’-dioxide, (1R,1’R,2S,2’S)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinecarboxamide, 1-(2-chloroacetyl)-N-formyl-, (2S)-: Similar structure but different functional groups.
1,1’-(1,3-Propanediyl)bis[N-(2-methyl-2-propanyl)-2-piperidinecarboxamide]: Different substituents on the nitrogen atoms.
Properties
IUPAC Name |
(2S)-N-benzyl-1-[3-[(2S)-2-(benzylcarbamoyl)-1-oxidopyrrolidin-1-ium-1-yl]propyl]-1-oxidopyrrolidin-1-ium-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O4/c32-26(28-20-22-10-3-1-4-11-22)24-14-7-16-30(24,34)18-9-19-31(35)17-8-15-25(31)27(33)29-21-23-12-5-2-6-13-23/h1-6,10-13,24-25H,7-9,14-21H2,(H,28,32)(H,29,33)/t24-,25-,30?,31?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFQRAMHRMPORG-RAJFACKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC([N+](C1)(CCC[N+]2(CCCC2C(=O)NCC3=CC=CC=C3)[O-])[O-])C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([N+](C1)(CCC[N+]2(CCC[C@H]2C(=O)NCC3=CC=CC=C3)[O-])[O-])C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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